

An In-depth Technical Guide on the Solubility of Benzyl 2-Aminopropanoate

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Compound of Interest

Compound Name: **benzyl 2-aminopropanoate**

Cat. No.: **B8808450**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **benzyl 2-aminopropanoate**. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document addresses the solubility of **benzyl 2-aminopropanoate** in its common forms, including the hydrochloride salt and N-protected derivatives, and provides detailed experimental protocols for solubility determination.

Due to the nature of **benzyl 2-aminopropanoate**, particularly its tendency to exist as an oil and its instability in its free base form, quantitative solubility data is scarce in the literature. The free amine is susceptible to self-condensation, which can lead to the formation of diketopiperazines and other polymeric materials. To enhance stability and improve handling characteristics, it is commonly prepared and used as its hydrochloride salt, which is a stable, crystalline solid. Consequently, the available solubility data primarily pertains to this salt form or to N-protected derivatives.

Data Presentation

The following tables summarize the available qualitative and illustrative quantitative solubility data for **benzyl 2-aminopropanoate** hydrochloride and its N-Boc protected form, respectively.

Table 1: Qualitative Solubility of **Benzyl 2-Aminopropanoate** Hydrochloride

Solvent	IUPAC Name	Solubility
Water	Water	Soluble[1][2][3]
Methanol	Methanol	Soluble[4][2]
DMSO	Dimethyl sulfoxide	Soluble[4][2]

Table 2: Illustrative Quantitative Solubility of Boc-L-Alanine Benzyl Ester at 25°C

This data is based on the general solubility trends of similar N-Boc protected amino acid esters and is intended for illustrative purposes. For precise applications, experimental determination is recommended.

Solvent Family	Solvent	IUPAC Name	Polarity Index (Snyder)	Illustrative Solubility (g/100 mL)
Chlorinated	Dichloromethane (DCM)	Dichloromethane	3.1	> 50
Chloroform	Trichloromethane		4.1	> 50
Ethers	Diethyl Ether	Ethoxyethane	2.8	15 - 25
Tetrahydrofuran (THF)	Oxolane		4.0	> 40
Esters	Ethyl Acetate (EtOAc)	Ethyl ethanoate	4.4	> 40
Ketones	Acetone	Propan-2-one	5.1	> 40
Alcohols	Methanol (MeOH)	Methanol	5.1	10 - 20
Ethanol (EtOH)	Ethanol		4.3	5 - 15
Isopropanol (IPA)	Propan-2-ol		3.9	2 - 10
Polar Aprotic	Acetonitrile (ACN)	Ethanenitrile	5.8	20 - 30
Dimethylformamide (DMF)	N,N-Dimethylformamide		6.4	> 40

Disclaimer: The quantitative solubility data presented in this table is illustrative. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocols

A precise and reproducible method for determining the solubility of a solid compound like **benzyl 2-aminopropanoate hydrochloride** is crucial for process development and quality

control. The gravimetric method is a fundamental and widely used technique for this purpose.

Protocol: Solubility Determination by the Gravimetric Method

Materials:

- **Benzyl 2-aminopropanoate** hydrochloride (high purity)
- Selected solvent (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Temperature-controlled shaker or water bath
- Vials with sealed caps
- Syringe filters (0.22 µm, compatible with the solvent)
- Pre-weighed glass vials for evaporation
- Drying oven or vacuum desiccator

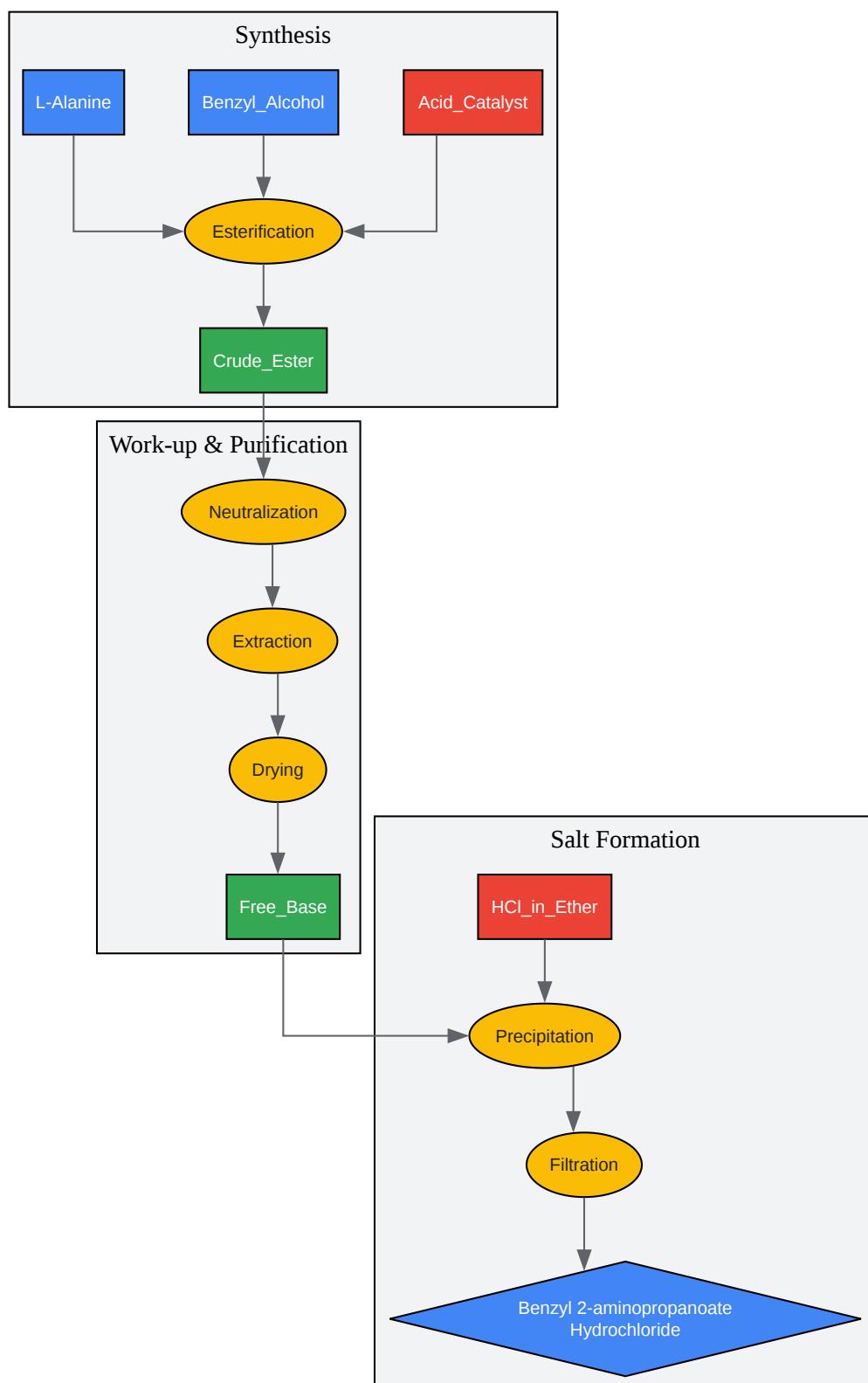
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **benzyl 2-aminopropanoate** hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:

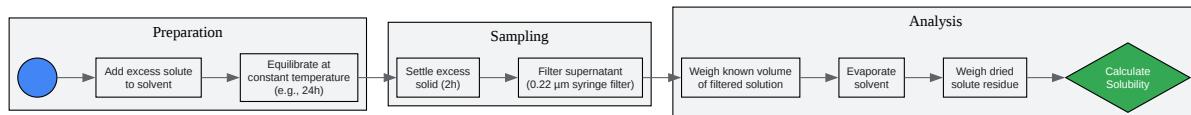
- Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
- Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
- Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microparticles.

- Solvent Evaporation and Mass Determination:
 - Record the exact volume of the filtered saturated solution.
 - Place the vial in a drying oven or use a vacuum desiccator to evaporate the solvent completely. The temperature should be set well below the boiling point of the solute to avoid degradation.
 - Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
 - Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Mandatory Visualization

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Caption: Synthesis and Purification Workflow.



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Caption: Gravimetric Solubility Determination Workflow.

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